molecular formula C11H11Cl2N3S B255272 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone

2,6-dichlorobenzaldehyde N-allylthiosemicarbazone

Cat. No. B255272
M. Wt: 288.2 g/mol
InChI Key: LJGGLEVLUJQHMF-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichlorobenzaldehyde N-allylthiosemicarbazone (DCAT) is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. DCAT is a thiosemicarbazone derivative, which is a class of compounds that have been shown to exhibit a range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This compound has been shown to activate the p53 tumor suppressor pathway, which is involved in the regulation of cell growth and apoptosis. This compound also inhibits the activity of ribonucleotide reductase, an enzyme that is required for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic properties, which makes it a useful tool for cancer research. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone. One area of interest is the development of this compound analogs with improved anticancer activity and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the identification of new targets for cancer therapy. Finally, the potential use of this compound in combination with other anticancer agents is an area of active research, as it may enhance the therapeutic efficacy of these agents.

Synthesis Methods

2,6-dichlorobenzaldehyde N-allylthiosemicarbazone can be synthesized by the reaction of 2,6-dichlorobenzaldehyde with allylthiosemicarbazide in the presence of a catalyst such as acetic acid. The reaction yields this compound as a yellow crystalline solid with a melting point of 194-196°C. The purity of this compound can be confirmed by spectroscopic techniques such as IR, NMR, and MS.

Scientific Research Applications

2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has been extensively studied for its potential therapeutic properties, especially in the field of cancer research. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit tumor growth in animal models of cancer.

properties

Molecular Formula

C11H11Cl2N3S

Molecular Weight

288.2 g/mol

IUPAC Name

1-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C11H11Cl2N3S/c1-2-6-14-11(17)16-15-7-8-9(12)4-3-5-10(8)13/h2-5,7H,1,6H2,(H2,14,16,17)/b15-7+

InChI Key

LJGGLEVLUJQHMF-VIZOYTHASA-N

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=C(C=CC=C1Cl)Cl

SMILES

C=CCNC(=S)NN=CC1=C(C=CC=C1Cl)Cl

Canonical SMILES

C=CCNC(=S)NN=CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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